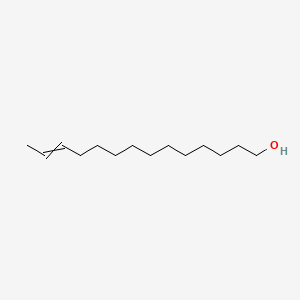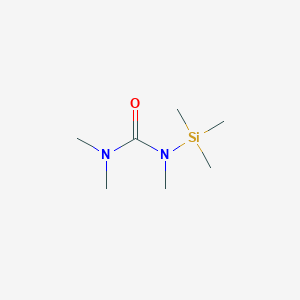
N,N,N'-Trimethyl-N'-(trimethylsilyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is a chemical compound with the molecular formula C7H20N2OSi2 and a molecular weight of 204.42 g/mol N,N’-Bis(trimethylsilyl)urea . This compound is characterized by the presence of trimethylsilyl groups attached to a urea backbone, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea can be synthesized through the reaction of urea with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Urea+2(CH3)3SiCl→N,N’-Bis(trimethylsilyl)urea+2HCl
Industrial Production Methods
Industrial production of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reagent addition, stirring, and temperature control is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea undergoes various chemical reactions, including:
Silylation: It is used as a silylating agent to protect hydroxyl and carboxyl groups in organic compounds.
Substitution: It can react with aldehydes and ketones in the presence of trimethylsilyl trifluoromethanesulfonate to form Schiff bases.
Common Reagents and Conditions
Trimethylsilyl chloride: Used in the synthesis of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea.
Trimethylsilyl trifluoromethanesulfonate: Used as a catalyst in the formation of Schiff bases.
Major Products Formed
Trimethylsilyl derivatives: Formed during silylation reactions.
Schiff bases: Formed during substitution reactions with aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea has several applications in scientific research:
Organic Synthesis: Used as a silylating agent to protect functional groups during chemical reactions.
Gas Chromatography: Employed in the derivatization of polar compounds to enhance their volatility and detectability.
Pharmaceuticals: Utilized in the synthesis of intermediates for drug development.
Wirkmechanismus
The mechanism of action of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea involves the transfer of trimethylsilyl groups to target molecules. This process typically occurs through nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom in hydroxyl or carboxyl groups . The resulting trimethylsiloxy groups enhance the stability and reactivity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used for similar purposes.
Trimethylsilyl chloride: Commonly used in the synthesis of trimethylsilyl derivatives.
Tris(trimethylsilyl)amine: Used in the synthesis of nitrogen-containing compounds.
Uniqueness
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is unique due to its dual functionality as both a silylating agent and a reagent for the formation of Schiff bases. Its ability to protect multiple functional groups simultaneously makes it a valuable tool in complex organic syntheses .
Eigenschaften
CAS-Nummer |
65768-03-8 |
|---|---|
Molekularformel |
C7H18N2OSi |
Molekulargewicht |
174.32 g/mol |
IUPAC-Name |
1,1,3-trimethyl-3-trimethylsilylurea |
InChI |
InChI=1S/C7H18N2OSi/c1-8(2)7(10)9(3)11(4,5)6/h1-6H3 |
InChI-Schlüssel |
WHNCQKDFVNMVCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


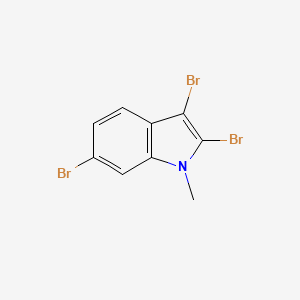
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)

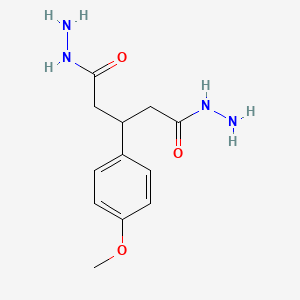
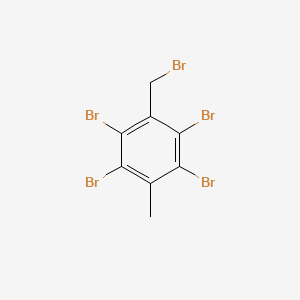
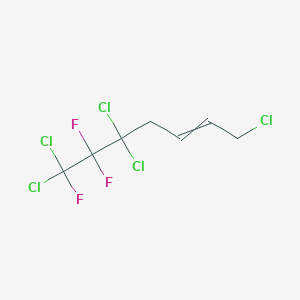

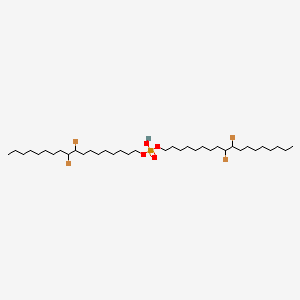
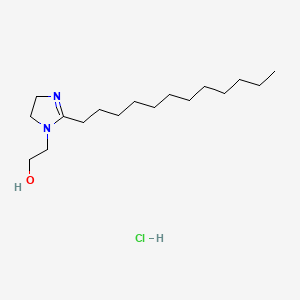
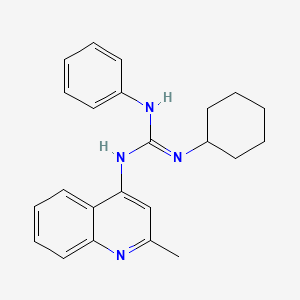
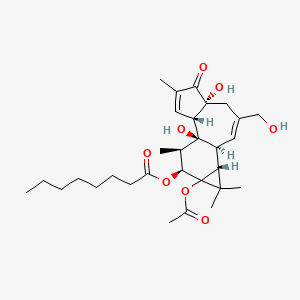
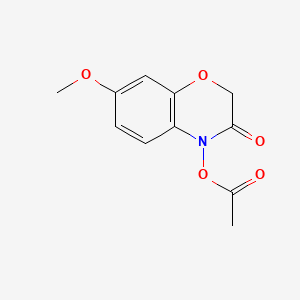
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
